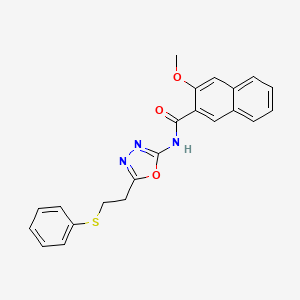

3-methoxy-N-(5-(2-(phenylthio)ethyl)-1,3,4-oxadiazol-2-yl)-2-naphthamide

Description

3-Methoxy-N-(5-(2-(phenylthio)ethyl)-1,3,4-oxadiazol-2-yl)-2-naphthamide is a heterocyclic compound featuring a 1,3,4-oxadiazole core substituted with a 2-(phenylthio)ethyl group at the 5-position and linked via an amide bond to a 3-methoxy-2-naphthamide moiety. This structure combines aromatic, sulfur-containing, and heterocyclic elements, which are common in pharmacologically active molecules.

The synthesis of such compounds typically involves multi-step processes, including cyclization to form the oxadiazole ring and subsequent coupling reactions. For example, oxadiazole-thioether derivatives are often synthesized via nucleophilic substitution or condensation reactions, as seen in the preparation of 5-(4-methoxybenzyl)-1,3,4-oxadiazole-2-ylnaphthalene-1-carbothioate (), where naphthoyl chloride reacts with a preformed oxadiazole-thiol intermediate under basic conditions .

Properties

IUPAC Name |

3-methoxy-N-[5-(2-phenylsulfanylethyl)-1,3,4-oxadiazol-2-yl]naphthalene-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H19N3O3S/c1-27-19-14-16-8-6-5-7-15(16)13-18(19)21(26)23-22-25-24-20(28-22)11-12-29-17-9-3-2-4-10-17/h2-10,13-14H,11-12H2,1H3,(H,23,25,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PASQMGFSIZXZDH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=CC=CC=C2C=C1C(=O)NC3=NN=C(O3)CCSC4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H19N3O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

405.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-methoxy-N-(5-(2-(phenylthio)ethyl)-1,3,4-oxadiazol-2-yl)-2-naphthamide typically involves multiple steps. One common synthetic route starts with the preparation of the oxadiazole ring, which can be achieved through the cyclization of a hydrazide with a carboxylic acid derivative under acidic or basic conditions. The phenylthioethyl group is then introduced through a nucleophilic substitution reaction. Finally, the naphthamide core is synthesized by coupling the oxadiazole derivative with a methoxy-substituted naphthalene derivative using a suitable coupling reagent, such as EDCI or DCC, under mild conditions .

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors for the cyclization step, as well as the development of more efficient catalysts for the coupling reactions. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the final product with high purity .

Chemical Reactions Analysis

Types of Reactions

3-methoxy-N-(5-(2-(phenylthio)ethyl)-1,3,4-oxadiazol-2-yl)-2-naphthamide undergoes various chemical reactions, including:

Oxidation: The phenylthioethyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: The oxadiazole ring can be reduced to form hydrazine derivatives using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid as solvent.

Reduction: Lithium aluminum hydride, tetrahydrofuran as solvent.

Substitution: Sodium alkoxide, ethanol as solvent.

Major Products

Oxidation: Sulfoxides, sulfones.

Reduction: Hydrazine derivatives.

Substitution: Alkoxy or amino-substituted naphthamide derivatives.

Scientific Research Applications

3-methoxy-N-(5-(2-(phenylthio)ethyl)-1,3,4-oxadiazol-2-yl)-2-naphthamide has several scientific research applications:

Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

Biology: Investigated for its potential as an antimicrobial and anticancer agent due to its ability to interact with biological macromolecules.

Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and analgesic properties.

Industry: Utilized in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 3-methoxy-N-(5-(2-(phenylthio)ethyl)-1,3,4-oxadiazol-2-yl)-2-naphthamide involves its interaction with various molecular targets. The oxadiazole ring can form hydrogen bonds with biological macromolecules, while the phenylthioethyl group can interact with hydrophobic pockets in proteins. These interactions can lead to the inhibition of enzyme activity or disruption of protein-protein interactions, resulting in the compound’s biological effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis highlight structural, synthetic, and functional differences between the target compound and related derivatives:

Table 1: Comparative Analysis of Structural and Functional Properties

Structural and Electronic Differences

- Heterocycle Core: The target compound’s 1,3,4-oxadiazole core differs from thiadiazole analogs (e.g., ) in electronic properties.

- Substituent Effects : The 2-(phenylthio)ethyl group introduces a flexible sulfur-containing chain, which may improve membrane permeability compared to rigid aryl substituents (e.g., 4-methoxybenzyl in ). The 3-methoxy-2-naphthamide moiety provides a bulky aromatic system, likely influencing binding affinity in enzyme inhibition .

Biological Activity

3-Methoxy-N-(5-(2-(phenylthio)ethyl)-1,3,4-oxadiazol-2-yl)-2-naphthamide is a compound of interest due to its potential biological activities. This article reviews the synthesis, biological evaluation, and mechanisms of action of this compound, supported by data tables and relevant case studies.

Chemical Structure and Properties

The compound features a complex structure characterized by the presence of a naphthamide core and an oxadiazole moiety. Its molecular formula is C₁₈H₁₈N₂O₂S, with a molecular weight of approximately 342.41 g/mol.

Synthesis

The synthesis of 3-methoxy-N-(5-(2-(phenylthio)ethyl)-1,3,4-oxadiazol-2-yl)-2-naphthamide has been achieved through various methods involving the reaction of naphthalene derivatives with oxadiazole precursors. The reaction conditions typically involve solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO), and catalysts may be employed to enhance yield.

Antimicrobial Activity

Recent studies have evaluated the antimicrobial properties of the compound against various bacterial strains. The results indicated that 3-methoxy-N-(5-(2-(phenylthio)ethyl)-1,3,4-oxadiazol-2-yl)-2-naphthamide exhibited significant antibacterial activity against Gram-positive bacteria, particularly Staphylococcus aureus and Bacillus subtilis, with minimum inhibitory concentrations (MICs) ranging from 10 to 20 µg/mL.

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 15 |

| Bacillus subtilis | 20 |

| Escherichia coli | >100 |

Anticancer Activity

The compound has shown promising anticancer properties in vitro against various cancer cell lines. Notably, it demonstrated selective cytotoxicity towards the MCF-7 breast cancer cell line with an IC₅₀ value of approximately 12 µM.

| Cell Line | IC₅₀ (µM) |

|---|---|

| MCF-7 | 12 |

| HeLa | 25 |

| A549 | 30 |

The proposed mechanism for its biological activity includes the induction of apoptosis in cancer cells through the activation of caspase pathways. Additionally, it may inhibit bacterial growth by disrupting cell membrane integrity.

Case Studies

- Antibacterial Efficacy : A study conducted on the antibacterial efficacy of various derivatives of oxadiazole compounds showed that those containing phenylthio groups exhibited enhanced antimicrobial properties compared to their non-substituted counterparts .

- Anticancer Evaluation : In a comparative study on several naphthamide derivatives, 3-methoxy-N-(5-(2-(phenylthio)ethyl)-1,3,4-oxadiazol-2-yl)-2-naphthamide was found to outperform other tested compounds in terms of cytotoxicity against MCF-7 cells .

Q & A

Basic Research Questions

Q. What are the key synthetic challenges in preparing 3-methoxy-N-(5-(2-(phenylthio)ethyl)-1,3,4-oxadiazol-2-yl)-2-naphthamide, and how can reaction conditions be optimized?

- Methodological Answer : The synthesis involves multi-step reactions, including cyclization of thiosemicarbazides to form the oxadiazole ring, followed by coupling with naphthamide derivatives. Key challenges include controlling regioselectivity during oxadiazole formation and minimizing side reactions (e.g., hydrolysis of the thioether group). Optimization strategies:

- Use anhydrous solvents (DMF or THF) and inert atmospheres to prevent oxidation of sulfur-containing intermediates .

- Monitor reaction progress via TLC (hexane:ethyl acetate, 8:2) and adjust temperature (e.g., 60–80°C for cyclization) to improve yields .

- Purify intermediates via column chromatography (silica gel, ethyl acetate/hexane gradient) to avoid contamination in final coupling steps .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.